Dual Amine Oxidase vs. Cholinesterase Profile
2-Bromobenzo[d]oxazole-5-carboxamide demonstrates balanced, micromolar inhibition of human Diamine Oxidase (DAO) and Monoamine Oxidase B (MAO-B), a dual profile not observed for closely related analogs. The 2-unsubstituted and 2-methyl benzo[d]oxazole-5-carboxamide derivatives are instead directed toward acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. This divergence is quantitative: the brominated compound shows IC50 values of 1.00 µM against DAO and MAO-B, while a representative 2-substituted analog from a cholinesterase-focused series showed AChE IC50 values of 1.03–1.35 µM and BChE IC50 values of 6.6–8.1 µM, a fundamentally different target profile [2].
Comparator: AChE 1.03–1.35 µM, BChE 6.6–8.1 µM
| Evidence Dimension | Primary Biological Target Profile |
|---|---|
| Target Compound Data | Human DAO IC50 = 1.00 µM; Human MAO-B IC50 = 1.00 µM |
| Comparator Or Baseline | Substituted benzo[d]oxazole-5-carboxamide derivatives (e.g., 2-methyl): AChE IC50 = 1.03–1.35 µM; BChE IC50 = 6.6–8.1 µM |
| Quantified Difference | Target profile shift from amine oxidases (DAO/MAO-B) to cholinesterases (AChE/BChE) |
| Conditions | Recombinant human enzymes at pH 7.4, T=2°C for target; standard in vitro cholinesterase assays for comparator |
Why This Matters
For procurement in amine oxidase-related research programs, the 2-bromo derivative is the relevant choice; selecting an unsubstituted or 2-methyl analog will result in a completely different target engagement profile.
- [1] BindingDB. BDBM220863: US9302986, 20. Affinity Data for 2-Bromobenzo[d]oxazole-5-carboxamide. View Source
- [2] Pouramiri, B., et al. (2017). Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives. Chemical Biology & Drug Design. View Source
